![molecular formula C19H28N2O5S B3444795 ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444795.png)
ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as SMM-189, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Mechanism of Action
Ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate works by targeting the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Specifically, ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate inhibits the interaction between Notch and its ligands, which prevents the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In Alzheimer's disease, ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate reduces amyloid beta levels by inhibiting the gamma-secretase enzyme, which is responsible for the production of amyloid beta. In stroke, ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate inhibits inflammation by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of amyloid beta levels, and the inhibition of inflammation. These effects are mediated by the inhibition of the Notch signaling pathway and the gamma-secretase enzyme.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is its specificity for the Notch signaling pathway and the gamma-secretase enzyme, which reduces the likelihood of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for diseases of the central nervous system. However, one limitation of ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of analogs and derivatives of ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate to improve its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate in other diseases, such as diabetes and cardiovascular disease.
Scientific Research Applications
Ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer, ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by targeting the Notch signaling pathway. In Alzheimer's disease, ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to improve cognitive function by reducing amyloid beta levels. In stroke, ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to reduce brain damage by inhibiting inflammation.
properties
IUPAC Name |
ethyl 1-[2-(2-ethyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-4-15-8-6-7-9-17(15)21(27(3,24)25)14-18(22)20-12-10-16(11-13-20)19(23)26-5-2/h6-9,16H,4-5,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZHKWSUAGBMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCC(CC2)C(=O)OCC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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